molecular formula C11H12Cl2N2O3 B13474316 tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate

tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate

Cat. No.: B13474316
M. Wt: 291.13 g/mol
InChI Key: STQPDBLGEHTJKR-UHFFFAOYSA-N
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Description

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14Cl2N2O3 It is characterized by the presence of a pyridine ring substituted with dichloro and formyl groups, and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 5,6-dichloro-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the carbamate linkage .

Chemical Reactions Analysis

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichloro substitution on the pyridine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate include:

The uniqueness of this compound lies in its combination of a formyl group and dichloro substitution on the pyridine ring, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

IUPAC Name

tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-7-4-14-9(13)8(12)6(7)5-16/h4-5H,1-3H3,(H,15,17)

InChI Key

STQPDBLGEHTJKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C(=C1C=O)Cl)Cl

Origin of Product

United States

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